

An In-depth Technical Guide to Glycine-¹³C₂,¹⁵N p-Toluenesulfonate

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Compound of Interest

Compound Name: Glycine-¹³C₂,¹⁵N p-Toluenesulfonate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and underlying principles of **Glycine-¹³C₂,¹⁵N p-Toluenesulfonate**. This isotopically labeled compound is a valuable tool in a range of research and development areas, particularly in metabolic analysis and quantitative proteomics.

Core Chemical Properties

Glycine-¹³C₂,¹⁵N p-Toluenesulfonate is the isotopically labeled form of Glycine Benzyl Ester p-Toluenesulfonate. The core molecule consists of the benzyl ester of glycine, with the p-toluenesulfonate anion acting as a counter-ion to form a stable salt. The isotopic labeling is located on the glycine moiety, where both carbon atoms are replaced with Carbon-13 (¹³C) and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). This labeling provides a distinct mass shift, enabling its use as a tracer or internal standard in mass spectrometry-based analyses.

The physical properties of the labeled compound are expected to be nearly identical to its unlabeled counterpart. The following table summarizes the key chemical and physical data.

Property	Value	Source
Chemical Name	Glycine Benzyl Ester- 13C2,15N p-Toluenesulfonate	[1]
Synonyms	Benzyl 2-(15N)azanylacetaate;4-methylbenzenesulfonic acid	[1][2]
Molecular Formula	C9H11NO2 • C7H8O3S (with 13C2 and 15N labeling)	[2]
Molecular Weight	340.1021 g/mol	[1]
CAS Number	874462-68-7	[1]
Appearance	White to off-white solid/crystalline powder	[3][4]
Melting Point	132 - 134 °C	[4]
Solubility	Soluble in water	[5]
Stability	Stable under normal conditions.[3] Moisture sensitive.[5]	[3][5]
Storage	Keep containers tightly closed in a dry, cool, and well- ventilated place.[3][4]	[3][4]

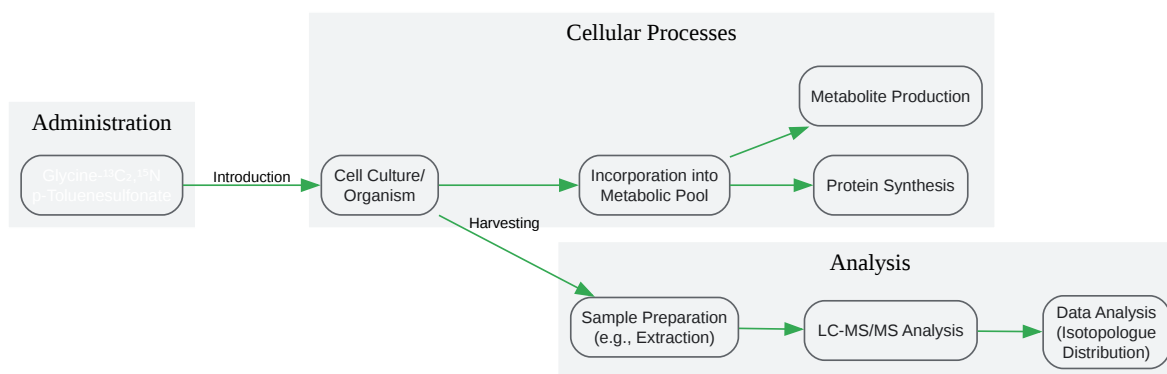
Applications in Research and Development

Stable isotope-labeled amino acids like **Glycine-13C2,15N p-Toluenesulfonate** are indispensable in modern biomedical research.[6][7][8] Their primary applications lie in their ability to be distinguished from their naturally abundant counterparts by mass spectrometry, allowing for precise tracking and quantification.[9]

Metabolic Pathway Tracing

By introducing **Glycine-13C2,15N p-Toluenesulfonate** into a biological system, researchers can trace the metabolic fate of the glycine molecule.[10] This allows for the elucidation of

metabolic pathways, the measurement of metabolic flux, and the identification of novel metabolic by-products.[10] The heavy isotopes act as a tag, enabling the differentiation of the administered glycine and its downstream metabolites from the endogenous pool.



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Metabolic Pathway Tracing Workflow.

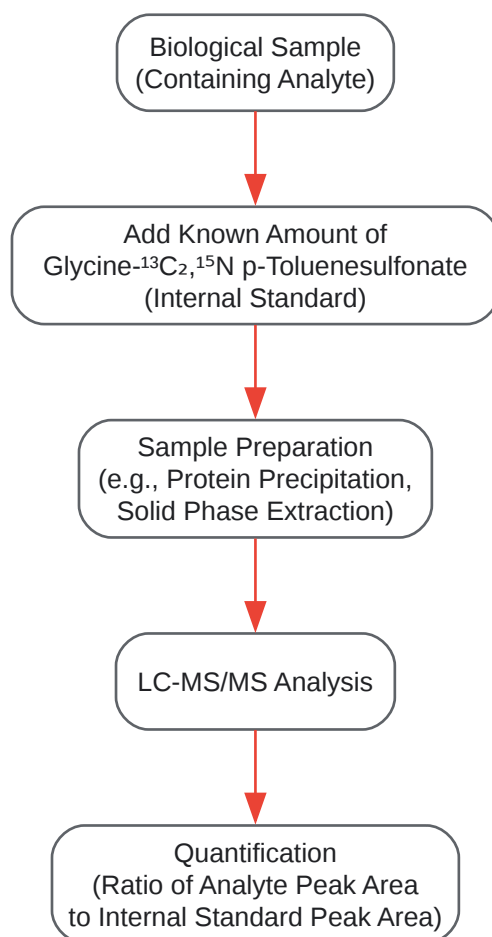
Quantitative Proteomics (SILAC)

In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), different cell populations are grown in media containing either the "light" (natural) or "heavy" (isotopically labeled) form of an essential amino acid.[11] While glycine is not an essential amino acid, the principle can be adapted for specific experimental designs. By combining cell lysates from different conditions and analyzing the resulting peptides by mass spectrometry, the relative abundance of proteins can be accurately quantified by comparing the signal intensities of the light and heavy peptide pairs.[12]

Internal Standard for Mass Spectrometry

Glycine-¹³C₂,¹⁵N p-Toluenesulfonate serves as an ideal internal standard for the quantification of its unlabeled analogue or other related compounds.[13][14] An internal standard is a compound of known concentration that is added to a sample prior to analysis.[14]

Because the labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer.[14] This allows for the correction of variability during sample preparation and analysis, leading to more accurate and reliable quantification.[13]



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Use as an Internal Standard Workflow.

Experimental Protocols

The following provides a generalized experimental protocol for the use of **Glycine-¹³C₂,¹⁵N p-Toluenesulfonate** as an internal standard for the quantification of unlabeled Glycine Benzyl Ester p-Toluenesulfonate in a biological matrix.

Materials

- **Glycine-13C2,15N p-Toluenesulfonate**
- Unlabeled Glycine Benzyl Ester p-Toluenesulfonate (for calibration curve)
- Biological matrix (e.g., plasma, cell lysate)
- Acetonitrile
- Formic acid
- Water (LC-MS grade)
- Centrifuge tubes
- Vortex mixer
- Centrifuge
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure

- Preparation of Stock Solutions:
 - Prepare a stock solution of **Glycine-13C2,15N p-Toluenesulfonate** (Internal Standard, IS) at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
 - Prepare a stock solution of unlabeled Glycine Benzyl Ester p-Toluenesulfonate (Analyte) at 1 mg/mL in the same solvent.
- Preparation of Calibration Standards and Quality Controls:
 - Perform serial dilutions of the Analyte stock solution to prepare a series of calibration standards at different concentrations.
 - Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Sample Preparation:

- Aliquot 50 μL of the biological matrix (calibration standards, QCs, and unknown samples) into centrifuge tubes.
- Add a fixed volume of the IS working solution to each tube (except for blank samples) and vortex briefly.
- Add a protein precipitation agent (e.g., 200 μL of acetonitrile) to each tube to precipitate proteins.
- Vortex the samples vigorously for 1 minute.
- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Inject an appropriate volume of the prepared sample onto the LC-MS/MS system.
 - Perform chromatographic separation using a suitable column (e.g., C18) and a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
 - Detect the analyte and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. The specific precursor and product ion transitions for both the labeled and unlabeled compounds need to be optimized.
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).
 - Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

Glycine-13C2,15N p-Toluenesulfonate is a highly versatile and valuable tool for researchers in the life sciences. Its stable isotope labeling allows for precise and accurate tracing and quantification in complex biological systems. By understanding its chemical properties and the principles behind its application, researchers can effectively leverage this compound to gain deeper insights into metabolism, proteomics, and pharmacokinetics.

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